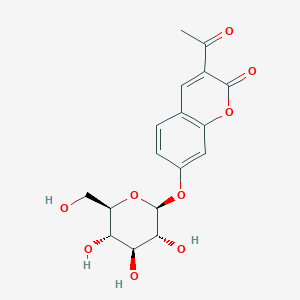

3-Acetylumbelliferyl beta-D-glucopyranoside

Description

Properties

IUPAC Name |

3-acetyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c1-7(19)10-4-8-2-3-9(5-11(8)25-16(10)23)24-17-15(22)14(21)13(20)12(6-18)26-17/h2-5,12-15,17-18,20-22H,6H2,1H3/t12-,13-,14+,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVGMGQCZKBVDT-OWVAZHOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585059 | |

| Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20943-16-2 | |

| Record name | 3-Acetyl-7-(β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20943-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetylumbelliferyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Enzymatic Utilization of 3-Acetylumbelliferyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylumbelliferyl beta-D-glucopyranoside is a fluorogenic substrate utilized in the detection and quantification of β-glucosidase activity. This synthetic coumarinic glycoside is particularly valuable in various research and diagnostic applications, including high-throughput screening for enzyme inhibitors and the study of enzyme kinetics. Upon enzymatic cleavage by β-glucosidase, it releases the fluorescent product, 3-acetylumbelliferone, which can be quantified to determine enzyme activity. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its use in enzymatic assays, and a summary of relevant kinetic and fluorescence data.

Chemical and Physical Properties

This compound is a pale yellow, solid crystalline compound.[1] Its core structure consists of a glucose molecule linked to the 7-hydroxy position of 3-acetyl-7-hydroxycoumarin (3-acetylumbelliferone). The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 20943-16-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₇H₁₈O₉ | --INVALID-LINK-- |

| Molecular Weight | 366.32 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK--, --INVALID-LINK-- |

| Physical Form | Pale Yellow Solid-Crystalline | --INVALID-LINK-- |

| Synonyms | 3-Acetyl-7-(beta-D-glucopyranosyloxy)coumarin, 3-Acetyl-7-coumarinyl-beta-d-glucopyranoside | --INVALID-LINK-- |

Enzymatic Hydrolysis and Detection

The utility of this compound lies in its role as a fluorogenic substrate for β-glucosidase (EC 3.2.1.21). The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing glucose and the fluorescent compound 3-acetylumbelliferone.

| Fluorophore | Condition | Excitation Max (nm) | Emission Max (nm) | Reference |

| Umbelliferone | Acidic (pH 3-6) | ~325 | ~455 | --INVALID-LINK-- |

| Umbelliferone | Alkaline (pH 9-10.5) | ~367 | ~455 | --INVALID-LINK-- |

It is anticipated that 3-acetylumbelliferone will exhibit similar fluorescence properties, with excitation likely in the range of 330-370 nm and emission around 450-460 nm. For accurate measurements, it is recommended to determine the optimal excitation and emission wavelengths experimentally under the specific assay conditions.

Experimental Protocol: β-Glucosidase Activity Assay

The following is a generalized protocol for a β-glucosidase activity assay using this compound, adapted from established methods for similar fluorogenic substrates.

Materials:

-

This compound

-

β-glucosidase enzyme solution

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Stop Solution (e.g., 0.2 M sodium carbonate or glycine-NaOH buffer, pH 10.5)

-

Microplate reader with fluorescence detection capabilities

-

96-well black microplates

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Prepare serial dilutions of the β-glucosidase enzyme in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add 50 µL of the substrate solution.

-

Add 50 µL of the diluted enzyme solutions to the respective wells to initiate the reaction. Include a blank control with Assay Buffer instead of the enzyme solution.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the liberated 3-acetylumbelliferone.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in a microplate reader at the experimentally determined optimal excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank control from the sample readings.

-

Enzyme activity can be calculated from a standard curve of 3-acetylumbelliferone or by using the molar extinction coefficient if available.

-

Enzyme Kinetics

While specific kinetic parameters (Kₘ and Vₘₐₓ) for the hydrolysis of this compound by β-glucosidase are not widely reported, data from analogous substrates can provide an expected range. The Michaelis-Menten constant (Kₘ) for β-glucosidases with various aryl-β-D-glucosides typically falls in the micromolar to low millimolar range, indicating a good affinity of the enzyme for these substrates.

The table below presents Kₘ and Vₘₐₓ values for β-glucosidase from different sources with the commonly used substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), which can serve as a reference.

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

| Trichoderma reesei | pNPG | 0.19 | 29.67 | --INVALID-LINK-- |

| White Rot Fungi (A. auricula-1120) | pNPG | 0.00047 | - | --INVALID-LINK-- |

| White Rot Fungi (L. edodes-7) | pNPG | 0.719 | - | --INVALID-LINK-- |

Applications in Drug Discovery and Research

This compound is a valuable tool for:

-

High-Throughput Screening (HTS): Its fluorogenic nature makes it suitable for HTS of compound libraries to identify potential inhibitors of β-glucosidase. This is particularly relevant in the context of diseases where β-glucosidase activity is implicated, such as Gaucher's disease.

-

Enzyme Characterization: The substrate can be used to study the kinetic properties and substrate specificity of newly discovered or engineered β-glucosidases.

-

Diagnostic Assays: It can be employed in diagnostic assays to measure β-glucosidase levels in biological samples.

Conclusion

This compound is a robust and sensitive fluorogenic substrate for the detection of β-glucosidase activity. Its chemical properties are well-defined, and while specific kinetic and fluorescence data for its hydrolysis product are not extensively documented, reliable estimations can be made based on closely related compounds. The provided experimental protocol offers a solid foundation for its application in various research and drug discovery settings. For optimal results, it is recommended that users empirically determine the ideal assay conditions and spectral settings for their specific experimental setup.

References

An In-depth Technical Guide to 3-Acetylumbelliferyl β-D-glucopyranoside (CAS: 20943-16-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetylumbelliferyl β-D-glucopyranoside, a fluorogenic substrate widely utilized for the sensitive detection of β-glucosidase activity. This document consolidates essential physicochemical data, detailed experimental protocols, and visual representations of the enzymatic assay workflow, tailored for professionals in research and drug development.

Core Compound Properties

3-Acetylumbelliferyl β-D-glucopyranoside is a non-fluorescent molecule that, upon enzymatic cleavage by β-glucosidase, releases the highly fluorescent 3-acetylumbelliferone. This property makes it an invaluable tool for quantifying enzyme activity in various biological samples.[1][2][3][4]

Table 1: Physicochemical and Identification Data for 3-Acetylumbelliferyl β-D-glucopyranoside

| Property | Value | Reference(s) |

| CAS Number | 20943-16-2 | [2][5][6] |

| Molecular Formula | C₁₇H₁₈O₉ | [2][5] |

| Molecular Weight | 366.32 g/mol | [2][5][6][7] |

| Purity | >98% | [2][7] |

| Appearance | Pale Yellow Crystalline Solid | [7] |

| Synonyms | 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin, 3-Acetyl-7-(β-D-glucopyranosyloxy)-2H-1-benzopyran-2-one | [6][7][8] |

| Storage Conditions | 2-8°C | [5] |

Principle of β-Glucosidase Activity Detection

The core application of 3-Acetylumbelliferyl β-D-glucopyranoside is in the fluorometric determination of β-glucosidase activity.[3] The enzyme catalyzes the hydrolysis of the β-glycosidic bond in the substrate, separating the glucopyranoside group from the 3-acetylumbelliferyl fluorophore. In its glycosylated form, the substrate is essentially non-fluorescent. However, the liberated 3-acetylumbelliferone exhibits strong fluorescence upon excitation with ultraviolet light. The rate of fluorescence increase is directly proportional to the β-glucosidase activity in the sample.

The enzymatic reaction is as follows:

3-Acetylumbelliferyl β-D-glucopyranoside + H₂O --(β-Glucosidase)--> 3-Acetylumbelliferone + β-D-glucose

Experimental Protocol: Fluorometric β-Glucosidase Assay

This protocol is a representative method for determining β-glucosidase activity using 3-Acetylumbelliferyl β-D-glucopyranoside. Optimization may be required depending on the enzyme source and specific experimental conditions.

3.1. Materials and Reagents

-

3-Acetylumbelliferyl β-D-glucopyranoside (Substrate)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0) or other suitable buffer for the specific β-glucosidase.[10][11]

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or 0.4 M NaOH-glycine buffer (pH 10.8).[10][12]

-

Purified β-glucosidase or biological sample containing the enzyme

-

96-well black microplates, suitable for fluorescence measurements

-

Fluorescence microplate reader

3.2. Solution Preparation

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of 3-Acetylumbelliferyl β-D-glucopyranoside in DMSO. Store protected from light at -20°C.

-

Working Substrate Solution (e.g., 1 mM): Dilute the stock solution in Assay Buffer to the desired final concentration. This should be prepared fresh.

-

Enzyme/Sample Preparation: Dilute the enzyme or biological sample in ice-cold Assay Buffer to a concentration that will yield a linear reaction rate over the desired time course.

3.3. Assay Procedure

-

Standard Curve: Prepare a standard curve using 3-acetylumbelliferone to correlate fluorescence units with the concentration of the product.

-

Reaction Setup: In a 96-well microplate, add the following to each well:

-

X µL of Assay Buffer

-

Y µL of diluted enzyme/sample

-

Bring the total volume to a pre-determined amount (e.g., 100 µL) with Assay Buffer.

-

-

Blank/Control Wells: Prepare wells containing the Assay Buffer and substrate but no enzyme (substrate blank) and wells with the enzyme but no substrate (enzyme blank).

-

Initiate Reaction: Add Z µL of the Working Substrate Solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a specific period (e.g., 10-30 minutes).[10][11] The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding an equal volume of Stop Solution to each well. The alkaline nature of the stop solution also maximizes the fluorescence of the liberated 3-acetylumbelliferone.[10]

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation and emission wavelengths optimized for 3-acetylumbelliferone (e.g., Ex: ~360 nm, Em: ~450 nm).

3.4. Data Analysis

-

Subtract the fluorescence of the blank wells from the sample wells.

-

Use the standard curve to convert the fluorescence intensity into the moles of product formed.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[12]

Activity (U/mL) = (moles of product formed) / (incubation time (min) * volume of enzyme (mL))

Visualizing the Workflow and Enzymatic Reaction

Diagram 1: Enzymatic Hydrolysis of 3-Acetylumbelliferyl β-D-glucopyranoside

Caption: Enzymatic cleavage of the substrate by β-glucosidase.

Diagram 2: Experimental Workflow for β-Glucosidase Assay

Caption: Step-by-step workflow for the fluorometric β-glucosidase assay.

Applications in Research and Drug Development

-

Enzyme Kinetics: This substrate is ideal for determining kinetic parameters such as Km and Vmax for β-glucosidases.

-

High-Throughput Screening (HTS): The simplicity and sensitivity of the fluorometric assay make it amenable to HTS for identifying inhibitors or activators of β-glucosidase.[13] This is particularly relevant in the context of diseases like Gaucher's disease, where β-glucosidase activity is deficient.[14]

-

Diagnostics: Assaying β-glucosidase activity in biological fluids or tissue homogenates can serve as a diagnostic marker for certain metabolic disorders.

-

Microbiology: It can be used to detect and quantify β-glucosidase-producing microorganisms.[14]

Safety and Handling

-

Follow standard laboratory safety protocols. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed hazard information.[15]

-

The compound is intended for research use only.[7]

This guide provides a foundational understanding of 3-Acetylumbelliferyl β-D-glucopyranoside for its effective application in a research setting. For specific applications, further optimization of the provided protocols is encouraged to achieve the most accurate and reproducible results.

References

- 1. 3-Acetylumbelliferyl beta-D-Glucopyranoside by MedChem Express, Cat. No. HY-W357142-10MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 2. scbt.com [scbt.com]

- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. 20943-16-2(3-Acetylumbelliferyl β-D-Glucopyranoside) | Kuujia.com [kuujia.com]

- 6. 20943-16-2 | this compound | Tetrahedron [thsci.com]

- 7. 3-Acetylumbelliferyl β-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 8. This compound [lgcstandards.com]

- 9. 4-Methylumbelliferyl β-D-Glucopyranoside | Weber Lab [weberlab.net]

- 10. researchgate.net [researchgate.net]

- 11. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 15. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Acetylumbelliferyl β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of 3-acetylumbelliferyl β-D-glucopyranoside, a fluorogenic substrate utilized in the detection of β-glucosidase activity. The methodologies outlined are based on established glycosylation reactions and standard purification techniques for similar glycosidic compounds.

Synthesis of 3-Acetylumbelliferyl β-D-glucopyranoside

The primary route for the synthesis of 3-acetylumbelliferyl β-D-glucopyranoside is the Koenigs-Knorr reaction. This classical method involves the coupling of a glycosyl halide with an alcohol, in this case, 3-acetylumbelliferone, in the presence of a promoter.

1.1. Reaction Principle

The Koenigs-Knorr reaction is a substitution reaction where the anomeric hydroxyl group of a carbohydrate is replaced by a halide, which then acts as a leaving group in a subsequent nucleophilic substitution by an alcohol. The stereochemical outcome of the reaction, particularly the formation of the β-anomer, is often influenced by the participation of a neighboring group at the C-2 position of the glycosyl donor, such as an acetyl group, which leads to a 1,2-trans glycoside.[1]

1.2. Starting Materials and Reagents

A comprehensive list of required materials and their typical specifications is provided below.

| Compound | Role | Typical Purity/Notes |

| 3-Acetylumbelliferone | Glycosyl Acceptor | ≥98% |

| Acetobromo-α-D-glucose | Glycosyl Donor | ≥98% |

| Silver (I) Carbonate | Promoter | Reagent Grade |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Methanol | Solvent for Deprotection | Anhydrous |

| Sodium Methoxide | Catalyst for Deprotection | 0.5 M in Methanol |

| Dowex® 50WX8 | Ion-exchange resin | H+ form |

| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |

1.3. Experimental Protocol: Synthesis

The synthesis is a two-step process involving the glycosylation reaction followed by the deprotection of the sugar moiety.

Step 1: Glycosylation (Koenigs-Knorr Reaction)

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-acetylumbelliferone (1 equivalent) in anhydrous dichloromethane.

-

Add silver (I) carbonate (1.5 equivalents) to the solution. The mixture should be protected from light.

-

In a separate flask, dissolve acetobromo-α-D-glucose (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the acetobromo-α-D-glucose solution to the 3-acetylumbelliferone and silver carbonate mixture at room temperature with continuous stirring.

-

Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

-

Wash the Celite® pad with dichloromethane and combine the filtrates.

-

Evaporate the solvent under reduced pressure to obtain the crude protected product, 3-acetyl-7-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)coumarin.

Step 2: Deprotection (Zemplén Deacetylation)

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) to the methanolic solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction mixture with Dowex® 50WX8 (H+ form) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-acetylumbelliferyl β-D-glucopyranoside.

Purification of 3-Acetylumbelliferyl β-D-glucopyranoside

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual reagents. A common and effective method is silica gel column chromatography.

2.1. Experimental Protocol: Purification

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 3-acetylumbelliferyl β-D-glucopyranoside as a solid. The typical appearance is a pale yellow solid or crystalline powder.[2]

Quantitative Data

While specific yield and purity data for the de novo synthesis of 3-acetylumbelliferyl β-D-glucopyranoside is not extensively published, analogous reactions and commercial product specifications provide expected values.

| Parameter | Value | Reference/Context |

| Synthesis Yield | ||

| Glycosylation Yield (Analogous Reactions) | ~33-60% | Based on similar Koenigs-Knorr reactions with umbelliferyl derivatives.[3][4] |

| Product Purity | ||

| Purity (Commercial Product) | >98% | As specified by various chemical suppliers.[2][5] |

| Physical Properties | ||

| Molecular Weight | 366.32 g/mol | [2] |

| Appearance | Pale Yellow Solid-Crystalline | [2] |

Visual Representations

4.1. Synthesis Workflow

Caption: Synthetic pathway for 3-acetylumbelliferyl β-D-glucopyranoside.

4.2. Purification Workflow

Caption: Purification workflow for 3-acetylumbelliferyl β-D-glucopyranoside.

References

3-Acetylumbelliferyl β-D-glucopyranoside: A Fluorogenic Probe for β-Glucosidase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylumbelliferyl β-D-glucopyranoside (3-AUG) is a highly sensitive fluorogenic substrate for the enzyme β-glucosidase (EC 3.2.1.21). This synthetic compound is invaluable for the continuous monitoring of β-glucosidase activity in a variety of research and diagnostic applications. Upon enzymatic cleavage by β-glucosidase, 3-AUG is hydrolyzed to D-glucose and the highly fluorescent product, 3-acetylumbelliferone. The resulting fluorescence can be readily quantified, providing a direct measure of enzyme activity. This guide provides a comprehensive overview of 3-AUG, including its chemical properties, the enzymatic reaction, detailed experimental protocols, and its application in relevant biological contexts.

Chemical and Physical Properties

3-Acetylumbelliferyl β-D-glucopyranoside is a stable, pale yellow crystalline solid.[1] Key properties of the substrate and its fluorescent product are summarized in the tables below.

| Property | Value | Reference |

| CAS Number | 20943-16-2 | [2] |

| Molecular Formula | C₁₇H₁₈O₉ | [2] |

| Molecular Weight | 366.32 g/mol | [1][2] |

| Purity | ≥98% | [2] |

| Synonyms | 3-Acetyl-7-(β-D-glucopyranosyloxy)coumarin, 3-Acetyl-7-coumarinyl-β-D-glucopyranoside | [1][3] |

| Property | 3-Acetylumbelliferone (Fluorophore) | Reference |

| Excitation Wavelength (λex) | ~360 nm | [4] |

| Emission Wavelength (λem) | ~450 nm | [4] |

The Enzymatic Reaction

β-Glucosidase catalyzes the hydrolysis of the β-glycosidic bond in 3-Acetylumbelliferyl β-D-glucopyranoside, releasing glucose and the fluorescent compound 3-acetylumbelliferone. The intensity of the emitted fluorescence is directly proportional to the amount of 3-acetylumbelliferone produced, and thus to the β-glucosidase activity.

Quantitative Data

| Substrate | Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Reference |

| p-Nitrophenyl β-D-glucopyranoside (pNPG) | Trichoderma reesei | 0.19 ± 0.02 | 29.67 ± 3.25 | [5] |

| p-Nitrophenyl β-D-glucopyranoside (pNPG) | White Rot Fungi | 0.00047 - 0.719 | 0.21 - 9.70 | [6] |

| Cellobiose | Trichoderma reesei | 1.22 ± 0.3 | 1.14 ± 0.21 | [5] |

Experimental Protocols

This section provides a detailed methodology for a standard β-glucosidase activity assay using 3-Acetylumbelliferyl β-D-glucopyranoside.

Materials and Reagents

-

3-Acetylumbelliferyl β-D-glucopyranoside (3-AUG)

-

β-Glucosidase enzyme (purified or as part of a biological sample)

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[7]

-

Stop Solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)[7]

-

96-well black microtiter plate

-

Fluorescence microplate reader

-

Incubator

Assay Procedure

-

Prepare Reagents:

-

Dissolve 3-AUG in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Prepare serial dilutions of the β-glucosidase enzyme in Assay Buffer.

-

-

Set up the Reaction:

-

In a 96-well black microtiter plate, add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted enzyme solutions to the respective wells.

-

To initiate the reaction, add 25 µL of the 3-AUG substrate solution to each well.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).[7] The incubation time may need to be optimized based on the enzyme activity.

-

-

Stop the Reaction:

-

Terminate the reaction by adding 100 µL of Stop Solution to each well.[7] The alkaline pH of the stop solution also enhances the fluorescence of the 3-acetylumbelliferone product.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of 3-acetylumbelliferone to convert fluorescence units into the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.

-

Applications in Research and Drug Development

The measurement of β-glucosidase activity is crucial in several research areas, most notably in the diagnosis and study of Gaucher disease.

Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by a deficiency in the enzyme acid β-glucosidase (also known as glucocerebrosidase).[8][9] This deficiency leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages.[8] These engorged macrophages, known as Gaucher cells, infiltrate various organs, leading to a range of clinical manifestations.[9]

The fluorogenic assay using substrates like 3-AUG is a key diagnostic tool for Gaucher disease, allowing for the quantification of residual β-glucosidase activity in patient samples, such as peripheral blood leukocytes or cultured skin fibroblasts.

Drug Discovery

Fluorogenic assays utilizing 3-AUG are also valuable in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. These assays can be adapted to screen for both inhibitors and activators of β-glucosidase. For instance, in the context of Gaucher disease, identifying small molecule chaperones that can enhance the activity of the deficient enzyme is a key therapeutic strategy.

Conclusion

3-Acetylumbelliferyl β-D-glucopyranoside is a robust and sensitive tool for the quantification of β-glucosidase activity. Its fluorogenic nature allows for a simple and direct assay format that is amenable to high-throughput applications. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 3-AUG in their studies of β-glucosidase, from basic research to clinical diagnostics and drug discovery.

References

- 1. 3-Acetylumbelliferyl β-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 3-Acetylumbelliferyl β-D-glucopyranoside - Creative Enzymes [creative-enzymes.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gaucher's disease - Wikipedia [en.wikipedia.org]

The Advent and Evolution of Acetylumbelliferyl Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for sensitive and reliable methods to detect and quantify enzyme activity has been a cornerstone of biochemical and medical research. Among the various tools developed, fluorogenic substrates stand out for their exceptional sensitivity. This technical guide delves into the discovery, history, and application of a pivotal class of these substrates: the acetylumbelliferyl glycosides. Primarily utilized in the form of 4-methylumbelliferyl N-acetyl-glycosides, these molecules have become indispensable in diagnostics, drug discovery, and fundamental research on glycoside hydrolases. Their utility stems from a clever design: the non-fluorescent glycoside is cleaved by a specific enzyme to release the highly fluorescent 4-methylumbelliferone (4-MU), providing a direct and quantifiable measure of enzyme activity.

Historical Perspective and Discovery

The principle of using umbelliferone-based glycosides for the fluorimetric assay of enzymes was first established in 1955 by Mead, Smith, and Williams, who utilized 4-methylumbelliferyl β-D-glucuronide to measure β-D-glucuronidase activity. This pioneering work laid the foundation for the development of a wide array of fluorogenic enzyme substrates.

The application of this technology was extended to N-acetyl-glycosidases in the early 1960s. In 1961, Leaback and Walker reported the use of 4-methylumbelliferyl N-acetyl-β-D-glucosaminide as a substrate to assay for N-acetyl-β-D-glucosaminidase.[1][2] This was a significant advancement, as it opened the door to studying a new class of enzymes with relevance to various physiological and pathological processes. Shortly after, Winchester demonstrated the use of the corresponding N-acetyl-β-D-galactopyranosaminide to detect N-acetyl-β-D-galactosaminidase activity in tissues.[1]

These early studies established 4-methylumbelliferyl N-acetyl-glycosides as highly sensitive and specific substrates for a variety of glycosidases.[1] Their use became particularly crucial in the clinical diagnosis of lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases, which are characterized by deficiencies in specific hexosaminidase isoenzymes. The development of substrates like 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4MUGS) in the 1980s further refined these diagnostic capabilities by allowing for more specific assays of hexosaminidase A activity.[3]

Physicochemical and Fluorescence Properties

The utility of acetylumbelliferyl glycosides is entirely dependent on the fluorescence properties of the liberated aglycone, 4-methylumbelliferone (4-MU). The glycosides themselves are essentially non-fluorescent. Upon enzymatic cleavage of the glycosidic bond, 4-MU is released. The fluorescence of 4-MU is highly pH-dependent, with maximal fluorescence observed under alkaline conditions (pH > 9), which deprotonates the 7-hydroxyl group. This necessitates stopping the enzymatic reaction, which typically occurs at an acidic or neutral pH, by adding a high pH buffer before fluorescence measurement.

The key photophysical properties of 4-methylumbelliferone are summarized below.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 360-365 nm | pH > 9 (e.g., 0.15 M glycine buffer, pH 10.2) |

| ~320 nm | Low pH | |

| Emission Maximum (λem) | ~445 nm | pH > 9 (e.g., 0.15 M glycine buffer, pH 10.2) |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate buffer, pH 10 |

| pKa (7-hydroxyl group) | ~7.8 |

Quantitative Data: Enzyme Kinetics

Acetylumbelliferyl glycosides have been instrumental in determining the kinetic parameters of numerous glycosidases. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide crucial information about an enzyme's affinity for its substrate and its catalytic efficiency. Below is a summary of kinetic data for human β-hexosaminidase isozymes using 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) and its 6-sulfated derivative (MUGS).

| Enzyme | Substrate | Km (mM) | Vmax (µmol/h/mg) |

| Hexosaminidase A (αβ) | MUG | 0.74 | 10.0 |

| Hexosaminidase A (αβ) | MUGS | 0.13 | 1.8 |

| Hexosaminidase B (ββ) | MUG | 0.6 | 13.0 |

| Hexosaminidase B (ββ) | MUGS | Not reported | Not reported |

| Hexosaminidase S (αα) | MUGS | 0.12 | 0.1 |

| Recombinant Hexosaminidase A | MUG | Not reported | 1.2 ± 0.2 |

| Recombinant Hexosaminidase A | MUGS | Not reported | 0.5 ± 0.01 |

Data compiled from various sources, including studies on placental and recombinant enzymes. Note that Vmax values can vary significantly based on the purity and source of the enzyme preparation.[4][5]

Experimental Protocols

Synthesis of 4-Methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate (4MUGS)

This protocol is adapted from the literature describing the synthesis of a sulfated acetylumbelliferyl glycoside, a key substrate for specific hexosaminidase A assays.[3]

Materials:

-

4-Methylumbelliferyl-β-D-N-acetylglucosamine (4MUG)

-

Chlorosulfonic acid

-

Pyridine

-

Gel filtration column (e.g., Sephadex G-10)

-

Ion-exchange chromatography column (e.g., DEAE-Sephadex)

Procedure:

-

Sulfation: Dissolve 4MUG in cold, anhydrous pyridine. Slowly add a solution of chlorosulfonic acid in pyridine while maintaining a low temperature.

-

Reaction Quenching: After the reaction is complete, carefully pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Purification:

-

Gel Filtration: Apply the crude product to a gel filtration column to separate the sulfated product from unreacted starting material and salts. Elute with water.

-

Ion-Exchange Chromatography: Pool the fractions containing the product and apply them to an ion-exchange column. Elute with a salt gradient (e.g., ammonium bicarbonate) to obtain the purified 4MUGS.

-

-

Verification: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Fluorometric Assay for β-Hexosaminidase Activity

This protocol describes a general method for measuring total β-hexosaminidase activity in cell lysates using 4-methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG).

Materials:

-

Cell lysate or purified enzyme solution

-

Substrate Solution: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) dissolved in citrate-phosphate buffer (e.g., 0.1 M citric acid, 0.2 M Na2HPO4, pH 4.1). A typical concentration is 1-2 mM.

-

Stopping Solution: 0.25 M Glycine-NaOH buffer, pH 10.4.

-

Standard: 4-Methylumbelliferone (4-MU) solution of known concentration in the stopping buffer.

-

96-well black microplate

-

Microplate fluorometer (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the 4-MU standard in the stopping solution in the 96-well plate.

-

Sample Preparation: Add a small volume (e.g., 10-50 µL) of the cell lysate or enzyme solution to the wells of the 96-well plate. Include a blank control with buffer instead of the enzyme.

-

Reaction Initiation: Add an equal volume of the pre-warmed (37°C) MUG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a larger volume (e.g., 100-200 µL) of the glycine-NaOH stopping solution to each well. This raises the pH, stopping the enzymatic activity and maximizing the fluorescence of the liberated 4-MU.

-

Fluorescence Measurement: Read the fluorescence of the plate using a microplate fluorometer at the appropriate excitation and emission wavelengths.

-

Calculation: Subtract the blank reading from all sample readings. Calculate the concentration of 4-MU produced in each sample using the standard curve. Enzyme activity is typically expressed as nmol of 4-MU produced per hour per mg of protein.

Visualizations: Workflows and Pathways

Experimental Workflow for Fluorometric Enzyme Assay

The following diagram illustrates the general workflow for a typical enzyme assay using an acetylumbelliferyl glycoside substrate.

Caption: General experimental workflow for a fluorometric enzyme assay using a 4-MU-glycoside substrate.

Signaling Pathway: Inhibition of Hyaluronan Synthesis by 4-Methylumbelliferone

While acetylumbelliferyl glycosides themselves are not directly involved in signaling, their enzymatic product, 4-methylumbelliferone (4-MU), is a well-documented inhibitor of hyaluronan (HA) synthesis. This makes the assay product a valuable tool for studying pathways regulated by HA. The primary mechanism of inhibition involves the depletion of a key precursor for HA synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycosynth - 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide [glycosynth.co.uk]

- 3. Synthesis of 4-methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate and its use in classification of GM2 gangliosidosis genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production of Recombinant β-Hexosaminidase A, a Potential Enzyme for Replacement Therapy for Tay-Sachs and Sandhoff Diseases, in the Methylotrophic Yeast Ogataea minuta - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin: Structure, Function, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin, a fluorogenic substrate pivotal for the sensitive detection of β-glucosidase activity. This document elucidates the compound's chemical structure, its mechanism of action as a substrate, and detailed protocols for its application in enzymatic assays. Furthermore, it presents a summary of the photophysical properties of its fluorescent product and discusses the broader context of coumarin derivatives in biological research.

Introduction

3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin is a glycosidic derivative of the coumarin family. While the broader class of coumarins is known for a wide array of biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties, this specific molecule has carved a niche as a valuable tool in enzymology.[1][2] Its primary function lies in its utility as a fluorogenic substrate for the enzyme β-glucosidase (EC 3.2.1.21). The enzymatic cleavage of the β-glycosidic bond releases the fluorescent aglycone, 3-acetyl-7-hydroxycoumarin, enabling a highly sensitive and continuous monitoring of enzyme activity. This property is instrumental in various research areas, from studying enzyme kinetics to screening for enzyme inhibitors and diagnosing diseases associated with β-glucosidase deficiency.

Chemical Structure and Properties

3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin is a β-D-glucoside compound where 3-acetyl-7-hydroxycoumarin serves as the anomeric substituent.[2] The structure combines a coumarin core, substituted with an acetyl group at the 3-position, and a glucose molecule linked via a β-glycosidic bond to the hydroxyl group at the 7-position.

Table 1: Physicochemical Properties of 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₉ | [1] |

| Molecular Weight | 366.32 g/mol | [1] |

| Appearance | White powder | |

| Storage | 2-8°C | [1] |

| Application | Fluorogenic substrate for β-glucosidase, potential healing drugs | [1] |

The aglycone, 3-acetyl-7-hydroxycoumarin, is a fluorescent molecule. Its photophysical properties are crucial for the application of its glycoside as a fluorogenic substrate.

Table 2: Photophysical Properties of the Aglycone (3-Acetyl-7-hydroxycoumarin)

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~350-390 nm | Solvent-dependent |

| Emission Maximum (λem) | ~450-500 nm | Solvent-dependent |

Function as a Fluorogenic Substrate

The core function of 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin is to act as a substrate for β-glucosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing glucose and the fluorescent compound 3-acetyl-7-hydroxycoumarin.

dot

Caption: Enzymatic hydrolysis of the fluorogenic substrate.

This reaction forms the basis of a highly sensitive assay for measuring β-glucosidase activity. The rate of formation of the fluorescent product is directly proportional to the enzyme's activity, allowing for quantitative measurements.

Experimental Protocols

General Fluorometric Assay for β-Glucosidase Activity

This protocol provides a general framework for measuring β-glucosidase activity using a fluorogenic coumarin substrate. It is recommended to optimize substrate and enzyme concentrations for specific experimental conditions.

Materials:

-

3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin

-

β-glucosidase enzyme solution

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)

-

96-well black microplate (for fluorescence readings)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin in a suitable solvent (e.g., DMSO).

-

Prepare a working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration.

-

Pipette the enzyme samples into the wells of the black microplate.

-

Initiate the reaction by adding the working substrate solution to each well.

-

Immediately place the microplate in the fluorescence microplate reader.

-

Measure the fluorescence at regular intervals (e.g., every minute) for a set period. Use an excitation wavelength in the range of 350-390 nm and an emission wavelength in the range of 450-500 nm.

-

Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time plot. The activity is proportional to this rate.

dot

Caption: General workflow for the β-glucosidase assay.

Synthesis of 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin

While commercially available, the synthesis of this compound can be achieved through the glycosylation of 3-acetyl-7-hydroxycoumarin. A general method for the synthesis of similar coumarin glycosides involves the reaction of the hydroxycoumarin with an activated glucose derivative, such as acetobromo-α-D-glucose, in the presence of a catalyst.

A general procedure for the synthesis of coumarin-3-carboxamides involves the reaction of salicylaldehyde derivatives with diethyl malonate and piperidine in ethanol, followed by hydrolysis and subsequent amidation.[4] For the specific synthesis of glycosides, a common method is the Koenigs-Knorr reaction, which involves the condensation of an aglycone with a glycosyl halide.

Applications in Research and Development

The primary application of 3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin is in the field of enzymology for the sensitive detection of β-glucosidase activity. This has implications in:

-

Biochemical Characterization of Enzymes: Determining the kinetic parameters and substrate specificity of β-glucosidases from various sources.

-

Drug Discovery: High-throughput screening of compound libraries to identify inhibitors of β-glucosidase, which are potential therapeutic agents for conditions like diabetes and Gaucher's disease.

-

Biofuel Research: Assessing the efficiency of cellulase cocktails, where β-glucosidase plays a crucial role in the final step of cellulose degradation to glucose.

-

Food and Beverage Industry: Monitoring fermentation processes and flavor development where β-glucosidases are involved in releasing aromatic compounds from their glycosidic precursors.

Conclusion

3-Acetyl-7-(β-D-glucopyranosyloxy)-coumarin is a valuable and highly specific tool for researchers and scientists working with β-glucosidases. Its fluorogenic nature allows for sensitive and real-time monitoring of enzyme activity, facilitating a wide range of applications from fundamental enzyme characterization to high-throughput screening in drug discovery. This technical guide provides the essential information on its structure, function, and a foundational protocol for its use, empowering researchers to effectively integrate this compound into their experimental workflows. Further research to determine the precise kinetic constants of this substrate with various β-glucosidases would be beneficial for more precise quantitative studies.

References

- 1. CAS#:20943-16-2 | 3-acetyl-7-[beta-d-glucopyranosyloxy]-coumarin | Chemsrc [chemsrc.com]

- 2. 3-acetyl-7-beta-D-glucopyranosyloxycoumarin (CHEBI:53111) [ebi.ac.uk]

- 3. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

3-Acetylumbelliferyl beta-D-glucopyranoside: A Technical Guide to its Solubility, Stability, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylumbelliferyl beta-D-glucopyranoside is a fluorogenic substrate extensively utilized in the detection of β-glucosidase activity. The enzymatic cleavage of the β-D-glucopyranoside moiety by β-glucosidase liberates the fluorescent product, 3-acetylumbelliferone, which can be quantified to determine enzyme activity. This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols for its use and an exploration of the biological significance of its hydrolysis product.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 20943-16-2 | [1] |

| Molecular Formula | C₁₇H₁₈O₉ | [1] |

| Molecular Weight | 366.32 g/mol | [1][2] |

| Appearance | Pale Yellow Solid-Crystalline | [2] |

| Purity | ≥98% | [1][2] |

Solubility

Reference Solubility Data for 4-Methylumbelliferyl β-D-glucopyranoside:

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 68 mg/mL (200.99 mM) |

| Water | 2 mg/mL |

| Ethanol | Insoluble |

It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental conditions.

Stability

The stability of this compound is crucial for its accurate use in enzymatic assays. While specific stability studies on this compound are limited, general considerations for glycosidic bonds and coumarin derivatives apply. The stability of a related compound, (1→3)-β-polyglucuronic acid, has been studied under various pH and temperature conditions, providing valuable insights. This polyuronic acid was found to be stable in water at a pH range of 1-9 at room temperature for up to 128 hours, with slight depolymerization observed at pH 11 and 13[3].

General Stability Considerations:

-

pH: Glycosidic bonds are susceptible to hydrolysis under acidic or strongly alkaline conditions. It is advisable to prepare and store stock solutions in a buffer system that maintains a stable pH, typically around neutral. For enzymatic assays, the pH should be optimized for the specific β-glucosidase being studied.

-

Temperature: Elevated temperatures can accelerate the hydrolysis of the glycosidic bond. Stock solutions should be stored at low temperatures (e.g., -20°C) to minimize degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

-

Light: Coumarin derivatives can be light-sensitive. It is good practice to protect stock solutions and experimental setups from direct light exposure.

Experimental Protocols

Beta-Glucosidase Activity Assay

This protocol outlines a general procedure for measuring β-glucosidase activity using a fluorogenic substrate like this compound. The assay is based on the enzymatic hydrolysis of the substrate to produce a fluorescent product.

Materials:

-

This compound

-

Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

-

Enzyme solution (containing β-glucosidase)

-

Stop Solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

Set up the Reaction: In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer

-

25 µL of Working Substrate Solution

-

25 µL of Enzyme Solution

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 30 minutes).

-

Stop the Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescence of the product.

-

Measure Fluorescence: Read the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 3-acetylumbelliferone (typically around 360 nm excitation and 450 nm emission).

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity and can be calculated from a standard curve of the fluorescent product.

Workflow for Beta-Glucosidase Assay:

References

Spectral Properties and Enzymatic Applications of 3-Acetylumbelliferyl β-D-glucopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylumbelliferyl β-D-glucopyranoside (3-AUG) is a fluorogenic substrate widely utilized in the sensitive detection of β-glucosidase activity. This enzyme plays a crucial role in various biological processes, including cellulose degradation and lysosomal function. Dysregulation of β-glucosidase activity is implicated in several diseases, making its accurate measurement essential for both basic research and clinical diagnostics. This technical guide provides an in-depth overview of the spectral properties of 3-AUG and its hydrolytic product, along with detailed experimental protocols for its use in β-glucosidase assays.

Principle of Detection

The application of 3-Acetylumbelliferyl β-D-glucopyranoside as a fluorogenic substrate is based on the enzymatic hydrolysis of the β-glycosidic bond by β-glucosidase. This cleavage event releases the highly fluorescent molecule, 3-acetyl-7-hydroxycoumarin (also known as 3-acetylumbelliferone), and a glucose molecule. The non-fluorescent nature of the intact substrate and the strong fluorescence of the product allow for a direct and sensitive measurement of enzyme activity.

Spectral Properties

The key to a successful fluorometric assay lies in understanding the distinct spectral characteristics of the substrate and its fluorescent product.

3-Acetylumbelliferyl β-D-glucopyranoside (Substrate): While the substrate itself is largely non-fluorescent, its absorbance properties are relevant for preparing solutions and ensuring the optical clarity of the assay medium. Detailed spectral data for the substrate is not extensively published; however, it is expected to absorb in the UV region, distinct from the excitation and emission wavelengths of its fluorescent product.

3-Acetyl-7-hydroxycoumarin (Product): Upon enzymatic cleavage, the liberated 3-acetyl-7-hydroxycoumarin exhibits strong fluorescence. Its spectral properties are summarized in the table below.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs_) | 413 nm[1][2] | Water[1][2] |

| Excitation Maximum (λ_ex_) | 419 nm[1][2] | Water[1][2] |

| Emission Maximum (λ_em_) | 458 nm[1][2] | Water[1][2] |

| Molar Extinction Coefficient (ε) | ~10,000-20,000 M⁻¹cm⁻¹ (for 7-hydroxycoumarin)[3] | pH-dependent |

| Fluorescence Quantum Yield (Φ_F_) | ~0.70 (for 7-hydroxycoumarin)[3] | pH-dependent |

Note: The Molar Extinction Coefficient and Quantum Yield are provided for the parent compound 7-hydroxycoumarin and are expected to be similar for 3-acetyl-7-hydroxycoumarin.

Experimental Protocols

This section provides a detailed methodology for a standard β-glucosidase activity assay using 3-Acetylumbelliferyl β-D-glucopyranoside.

Reagent Preparation

-

Assay Buffer: 50 mM Sodium Acetate Buffer (pH 5.0). Prepare by dissolving the appropriate amount of sodium acetate in distilled water and adjusting the pH with acetic acid.

-

Substrate Stock Solution: 10 mM 3-Acetylumbelliferyl β-D-glucopyranoside in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Store protected from light at -20°C.

-

Enzyme Solution: Prepare serial dilutions of the β-glucosidase sample in the assay buffer to ensure the final activity falls within the linear range of the assay.

-

Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃) or 0.5 M Glycine-NaOH buffer (pH 10.4). This is used to terminate the enzymatic reaction and maximize the fluorescence of the product by increasing the pH.

-

Standard Solution: 1 mM 3-Acetyl-7-hydroxycoumarin in the same solvent as the substrate stock solution. This is used to generate a standard curve for quantifying the amount of product formed.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the 10 mM substrate stock solution with the assay buffer to the desired final concentration (e.g., 1 mM).

-

Prepare a series of dilutions of the 1 mM 3-Acetyl-7-hydroxycoumarin standard solution in the assay buffer.

-

-

Set up the Reaction:

-

In a 96-well black microplate, add 50 µL of the enzyme dilution to each well.

-

Include a negative control with 50 µL of assay buffer instead of the enzyme.

-

To initiate the reaction, add 50 µL of the working substrate solution to each well.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation set to approximately 419 nm and emission set to approximately 458 nm.

-

-

Standard Curve:

-

To the wells containing the standard dilutions, add the appropriate volumes of assay buffer and stop solution to match the final volume in the reaction wells.

-

Measure the fluorescence of the standards.

-

Plot the fluorescence intensity versus the concentration of 3-Acetyl-7-hydroxycoumarin to generate a standard curve.

-

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the fluorescence of the samples.

-

Use the standard curve to determine the concentration of 3-acetyl-7-hydroxycoumarin produced in each sample.

-

Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.

-

Visualizations

Enzymatic Reaction and Detection Workflow

Caption: Workflow of the fluorogenic assay for β-glucosidase activity.

Experimental Workflow in a 96-Well Plate Format

Caption: Step-by-step experimental workflow for the β-glucosidase assay.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening using 3-Acetylumbelliferyl beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylumbelliferyl beta-D-glucopyranoside (3-AUG) is a fluorogenic substrate for β-glucosidase, an enzyme implicated in various physiological and pathological processes, including lysosomal storage disorders like Gaucher disease, and biomass degradation. The enzymatic cleavage of the β-glycosidic bond in 3-AUG by β-glucosidase liberates the highly fluorescent compound 3-acetylumbelliferone. This fluorogenic reaction forms the basis of a sensitive and continuous assay suitable for high-throughput screening (HTS) of β-glucosidase inhibitors, which are of significant interest for therapeutic development.

The principle of the assay involves the enzymatic hydrolysis of the non-fluorescent 3-AUG to produce D-glucose and the fluorescent 3-acetylumbelliferone. The rate of fluorescence increase is directly proportional to the β-glucosidase activity. This allows for the rapid and reliable quantification of enzyme activity and the identification of potential inhibitors from large compound libraries.

Signaling Pathway and Enzymatic Reaction

The core of this HTS application is the enzymatic reaction catalyzed by β-glucosidase. The enzyme recognizes and binds to the β-D-glucopyranoside moiety of 3-AUG. Through hydrolysis, the glycosidic bond is cleaved, resulting in the release of glucose and 3-acetylumbelliferone. The latter, upon excitation with light at its maximum excitation wavelength, emits a fluorescent signal that can be detected and quantified.

Data Presentation

While specific IC50 values for β-glucosidase inhibitors determined directly with a 3-AUG-based HTS assay are not extensively available in the public domain, the following table provides a representative dataset of known β-glucosidase inhibitors and their reported IC50 values from assays using analogous substrates. This data can be used as a reference for hit validation and potency assessment in a 3-AUG-based screening campaign.

| Inhibitor | Target Enzyme | Substrate Used | IC50 (µM) |

| Deoxynojirimycin | β-Glucosidase | pNPG | 1.5 |

| Castanospermine | β-Glucosidase | pNPG | 0.8 |

| Isofagomine | β-Glucosidase | pNPG | 0.1 |

| Ambroxol | Glucocerebrosidase | 4-MUG | 15 |

Note: pNPG (p-nitrophenyl-β-D-glucopyranoside) and 4-MUG (4-Methylumbelliferyl-β-D-glucopyranoside) are alternative substrates for β-glucosidase.

Experimental Protocols

High-Throughput Screening Protocol for β-Glucosidase Inhibitors

This protocol is designed for a 96-well or 384-well plate format suitable for HTS.

Materials:

-

This compound (3-AUG)

-

β-Glucosidase (from a relevant source, e.g., human lysosomal, almond meal)

-

Assay Buffer: 50 mM citrate-phosphate buffer, pH 5.5 (optimal pH may vary depending on the enzyme source)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., deoxynojirimycin)

-

Negative control (DMSO)

-

96-well or 384-well black, flat-bottom plates

-

Fluorescence microplate reader

Experimental Workflow:

Procedure:

-

Compound Plating: Dispense test compounds and controls into the wells of the microplate. Typically, a small volume (e.g., 1 µL) of compound stock solution in DMSO is used.

-

Enzyme Addition: Add the β-glucosidase enzyme solution to all wells. The final enzyme concentration should be optimized to yield a robust signal within the linear range of the assay.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and potential inhibitors.

-

Substrate Addition: Initiate the enzymatic reaction by adding the 3-AUG substrate solution to all wells. The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme for 3-AUG to ensure sensitivity to competitive inhibitors.

-

Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a period sufficient to generate a strong fluorescent signal in the uninhibited wells, while remaining within the linear phase of the reaction (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a microplate reader. Based on the spectral properties of the related compound umbelliferone, recommended starting wavelengths are approximately 360 nm for excitation and 450 nm for emission. These wavelengths should be optimized for 3-acetylumbelliferone.

-

Data Analysis: Calculate the percentage of inhibition for each test compound relative to the positive and negative controls. The Z'-factor should be calculated to assess the quality and robustness of the HTS assay.

Assay Optimization

To ensure the reliability and sensitivity of the HTS assay, several parameters should be optimized:

-

Enzyme Concentration: Determine the optimal enzyme concentration that results in a linear reaction rate and a sufficient signal-to-background ratio.

-

Substrate Concentration: The concentration of 3-AUG should be optimized. A concentration around the Km value is often a good compromise for sensitivity to different types of inhibitors.

-

Incubation Time: The incubation time should be long enough to produce a robust signal but short enough to remain in the initial linear phase of the reaction.

-

Buffer pH and Composition: The pH and ionic strength of the assay buffer should be optimized for the specific β-glucosidase being used.

-

DMSO Tolerance: The assay's tolerance to DMSO, the solvent for test compounds, should be evaluated to ensure it does not significantly affect enzyme activity.

Logical Relationships in HTS Data Analysis

The analysis of HTS data involves a series of logical steps to identify and validate potential inhibitors.

Preparation of 3-Acetylumbelliferyl β-D-glucopyranoside Stock Solution: An Application Note and Protocol

Introduction

3-Acetylumbelliferyl β-D-glucopyranoside (3-AUG) is a fluorogenic substrate utilized for the detection of β-glucosidase activity. This enzyme plays a crucial role in various biological processes, including the breakdown of complex carbohydrates. The enzymatic hydrolysis of the β-glucosidic bond in 3-AUG by β-glucosidase yields D-glucose and the highly fluorescent product, 3-acetylumbelliferone. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, providing a sensitive and quantitative method for its measurement. This application note provides a detailed protocol for the preparation of a 3-AUG stock solution for use in enzymatic assays.

Materials and Equipment

-

3-Acetylumbelliferyl β-D-glucopyranoside (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Microcentrifuge tubes or amber glass vials

-

Calibrated pipettes

-

Analytical balance

-

Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves

Experimental Protocol

1. Reagent Preparation

Prior to preparing the stock solution, ensure that all reagents and equipment are clean and readily accessible. It is recommended to use anhydrous DMSO to minimize potential degradation of the substrate due to moisture.

2. Weighing the Substrate

Carefully weigh the desired amount of 3-Acetylumbelliferyl β-D-glucopyranoside powder using an analytical balance. Perform this step in a fume hood to avoid inhalation of the fine powder.

3. Dissolving the Substrate

a. Transfer the weighed 3-AUG powder into a sterile microcentrifuge tube or an amber glass vial. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration. A common starting concentration for similar substrates is 10 mM. c. Vortex the solution thoroughly until the substrate is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

4. Storage and Stability

a. For long-term storage, it is recommended to store the solid 3-Acetylumbelliferyl β-D-glucopyranoside at -20°C or below. b. The prepared stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. c. Store the aliquots at -20°C or -80°C in the dark. While specific stability data for 3-AUG is not readily available, similar glycoside stock solutions are stable for at least 6 months at -80°C.

Data Presentation

| Parameter | Recommended Value/Condition | Notes |

| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Other organic solvents like DMF may also be suitable, but solubility should be empirically determined. |

| Stock Concentration | 10 mM (or as required by the specific assay) | A higher concentration may be possible depending on the solubility limit in the chosen solvent. |

| Storage of Solid | ≤ -15°C | Protect from light and moisture. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Purity | ≥98% | As stated by a supplier.[1] |

| Molecular Weight | 366.32 g/mol | [1] |

| Molecular Formula | C₁₇H₁₈O₉ | [1] |

Signaling Pathway and Experimental Workflow

The enzymatic reaction of β-glucosidase with 3-Acetylumbelliferyl β-D-glucopyranoside results in the cleavage of the glycosidic bond, releasing the fluorescent 3-acetylumbelliferone. This process does not involve a signaling pathway in the traditional sense but is a direct enzymatic conversion.

The following diagram illustrates the logical workflow for preparing the 3-Acetylumbelliferyl β-D-glucopyranoside stock solution.

References

Application Notes and Protocols for 3-Acetylumbelliferyl β-D-glucopyranoside Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 3-Acetylumbelliferyl β-D-glucopyranoside as a fluorogenic substrate for the detection of β-glucosidase activity. This assay is applicable for the characterization of β-glucosidase enzymes, screening for inhibitors, and other applications in drug development and biochemical research.

Introduction

3-Acetylumbelliferyl β-D-glucopyranoside is a fluorogenic substrate for β-glucosidase (EC 3.2.1.21). The principle of the assay is based on the enzymatic hydrolysis of the substrate by β-glucosidase, which cleaves the β-glycosidic bond to release the highly fluorescent product, 3-acetylumbelliferone. The rate of fluorescence increase is directly proportional to the β-glucosidase activity. This assay is sensitive, continuous, and suitable for high-throughput screening.

Signaling Pathway and Experimental Workflow

The enzymatic reaction and the general experimental workflow are depicted below. The workflow outlines the key steps from reagent preparation to data analysis for determining β-glucosidase activity.

Caption: Experimental workflow for the 3-Acetylumbelliferyl β-D-glucopyranoside assay.

Optimal Reaction Conditions

The optimal pH and temperature for β-glucosidase activity can vary depending on the source of the enzyme. The following table summarizes typical optimal conditions for β-glucosidase assays using similar substrates. Researchers should perform optimization experiments to determine the specific optimal conditions for their enzyme of interest.

| Parameter | Optimal Range | Source Enzyme Examples |

| pH | 4.0 - 7.0 | Humicola insolens (pH 5.0)[1], Rhynchophorus palmarum (pH 5.0)[2], Malbranchea pulchella (pH 6.0), White Rot Fungi (pH 3.5 - 5.0)[3] |

| Temperature | 40°C - 70°C | Humicola insolens (55°C - 65°C)[1], Rhynchophorus palmarum (55°C)[2], Malbranchea pulchella (50°C), White Rot Fungi (60°C - 70°C)[3] |

Experimental Protocol

This protocol provides a general procedure for measuring β-glucosidase activity using 3-Acetylumbelliferyl β-D-glucopyranoside in a 96-well plate format.

Materials:

-

3-Acetylumbelliferyl β-D-glucopyranoside

-

β-glucosidase enzyme

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

-

Stop Solution (optional, e.g., 1 M Sodium Carbonate)

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to the desired value (e.g., pH 5.0). Other buffers such as citrate-phosphate can also be used.

-

Substrate Stock Solution: Dissolve 3-Acetylumbelliferyl β-D-glucopyranoside in DMSO to a concentration of 10 mM. Store protected from light at -20°C.

-

Enzyme Solution: Prepare a dilution series of the β-glucosidase enzyme in Assay Buffer. The optimal concentration should be determined empirically.

-

-

Assay Reaction:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 20 µL of the diluted enzyme solution to the appropriate wells. Include a negative control with 20 µL of Assay Buffer instead of the enzyme.

-

Pre-incubate the plate at the desired temperature (e.g., 50°C) for 5 minutes.

-

Prepare the working substrate solution by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Initiate the reaction by adding 30 µL of the working substrate solution to each well.

-

-

Measurement:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically over a period of 10-30 minutes at the optimal temperature. Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The β-glucosidase activity can be calculated from a standard curve of the fluorescent product (3-acetylumbelliferone) or expressed as relative fluorescence units per minute per milligram of protein.

-

Troubleshooting

-

High Background Fluorescence:

-

Check for contamination of reagents.

-

Ensure the substrate has not spontaneously hydrolyzed; prepare fresh substrate solutions.

-

-

Low Signal:

-

Increase the enzyme concentration.

-

Optimize the pH and temperature of the assay.

-

Increase the incubation time, ensuring the reaction remains in the linear range.

-

-

Non-linear Reaction Rate:

-

The enzyme concentration may be too high, leading to substrate depletion. Dilute the enzyme.

-

The reaction may be inhibited by the product. Use initial rate measurements for calculations.

-

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Enzymatic Reaction Diagram

The following diagram illustrates the hydrolysis of 3-Acetylumbelliferyl β-D-glucopyranoside by β-glucosidase.

Caption: Hydrolysis of 3-Acetylumbelliferyl β-D-glucopyranoside.

References

Kinetic Analysis of β-Glucosidase with 3-Acetylumbelliferyl beta-D-Glucopyranoside: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction